molecular formula C16H17N5S B6426412 4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2327444-72-2

4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No. B6426412
CAS RN: 2327444-72-2
M. Wt: 311.4 g/mol
InChI Key: VHCXLHPFIVIILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a piperazine ring, which is a common structural motif found in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name. It contains a benzothiazole ring, a piperazine ring, and a pyrimidine ring. The exact structure would require a detailed analysis of its NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra .

Advantages and Limitations for Lab Experiments

The advantages of using 4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole for laboratory experiments include its low cost, easy availability, and good solubility in most organic solvents. The major limitation of using this compound is its low stability, which can make it difficult to store and use for extended periods of time.

Future Directions

1. Further studies should be conducted to explore the potential of 4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole for the treatment of other diseases, such as diabetes, obesity, and autoimmune disorders.
2. Studies should be conducted to explore the potential of this compound as an anti-viral agent.
3. Further studies should be conducted to explore the potential of this compound as an anti-aging agent.
4. Studies should be conducted to explore the potential of this compound as an anti-obesity agent.
5. Studies should be conducted to explore the potential of this compound as an anti-cancer agent.
6. Studies should be conducted to explore the potential of this compound as an anti-inflammatory agent.
7. Studies should be conducted to explore the potential of this compound as an anti-microbial agent.
8. Studies should be conducted to explore the potential of this compound as an antioxidant.
9. Studies should be conducted to explore the potential of this compound as a neuroprotective agent.
10. Studies should be conducted to explore the potential of this compound as an immunomodulator.

Synthesis Methods

4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole is synthesized from 4-methylbenzothiazole and 2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol. The synthesis of this compound is carried out by a condensation reaction between the two starting materials. The reaction is carried out in an inert atmosphere at a temperature of 90-95°C. The reaction is usually completed in 4-6 hours and yields a product with a purity of over 95%.

Scientific Research Applications

4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole has been extensively studied for its potential applications in the fields of medicinal chemistry, drug discovery and development, and biochemistry. This compound has been found to have anti-inflammatory and anti-cancer properties, as well as anti-bacterial and anti-fungal activities. It has also been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. This compound has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.

properties

IUPAC Name

4-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5S/c1-12-4-2-5-13-14(12)19-16(22-13)21-10-8-20(9-11-21)15-17-6-3-7-18-15/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCXLHPFIVIILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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